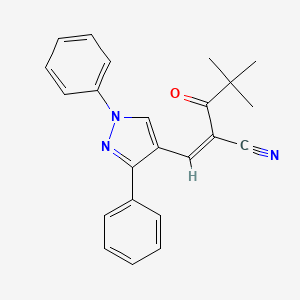![molecular formula C24H19NO3S B4777806 3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4777806.png)
3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as TZD-BB and is a thiazolidinedione derivative.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) which plays a critical role in the regulation of glucose and lipid metabolism. The compound also inhibits the activity of nuclear factor-kappa B (NF-κB) which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The compound has been found to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. It also reduces the production of pro-inflammatory cytokines and oxidative stress. In addition, it has been found to possess anti-cancer properties by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and selectivity towards PPAR-γ. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of more potent and selective PPAR-γ agonists with improved pharmacokinetic properties. Another area of research is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems to improve its bioavailability and efficacy is also an area of interest.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and Alzheimer's disease. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-23-22(29-24(27)25(23)16-18-9-3-1-4-10-18)15-20-13-7-8-14-21(20)28-17-19-11-5-2-6-12-19/h1-15H,16-17H2/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAGTLKHXSYJDE-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B4777724.png)
![2-(4-allyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4777725.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4777726.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-3-(pentafluoroethyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4777729.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4777733.png)
![2,2'-[(1-oxo-1,2-ethanediyl)di-4,1-piperazinediyl]dipyrimidine](/img/structure/B4777737.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777756.png)
![2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4777764.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4777778.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4777791.png)
![2-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B4777798.png)
![4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4777807.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4777814.png)